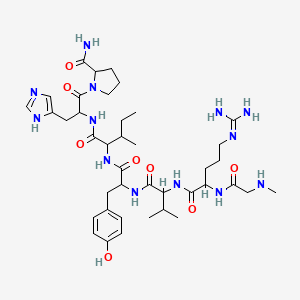
Sar-arg-val-tyr-ile-his-pro-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sar-arg-val-tyr-ile-his-pro-NH2 is a peptide compound with the molecular formula C40H63N13O8 and a molar mass of 854.01 g/mol . This compound is composed of a sequence of amino acids: sarcosine (sar), arginine (arg), valine (val), tyrosine (tyr), isoleucine (ile), histidine (his), and proline (pro), ending with an amide group (NH2) . Peptides like this one are of significant interest in various fields due to their biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sar-arg-val-tyr-ile-his-pro-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, usually a resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid (sarcosine) is attached to the resin.
Coupling of subsequent amino acids: Each subsequent amino acid (arginine, valine, tyrosine, isoleucine, histidine, and proline) is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:
Large-scale SPPS: Using automated synthesizers to perform the coupling and deprotection steps.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Characterization: The final product is characterized using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
化学反应分析
Types of Reactions
Sar-arg-val-tyr-ile-his-pro-NH2 can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Coupling reagents like DIC and HOBt are used for amino acid substitution.
Major Products Formed
Oxidation: Oxidized tyrosine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with substituted amino acids.
科学研究应用
Sar-arg-val-tyr-ile-his-pro-NH2 has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of sar-arg-val-tyr-ile-his-pro-NH2 involves its interaction with specific molecular targets and pathways. For example, peptides can interact with cell surface receptors, enzymes, or ion channels to exert their effects. The specific amino acid sequence of this compound allows it to bind to target proteins and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
相似化合物的比较
Sar-arg-val-tyr-ile-his-pro-NH2 can be compared with other similar peptides, such as:
Sar-arg-val-tyr-ile-his-pro-phe: Similar structure but with an additional phenylalanine residue.
Val-tyr-ile-his-pro-NH2: Lacks the sarcosine and arginine residues.
Ile-arg-trp: Contains different amino acids but shares some structural similarities.
The uniqueness of this compound lies in its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications .
属性
IUPAC Name |
1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H63N13O8/c1-6-23(4)33(38(60)50-29(18-25-19-45-21-47-25)39(61)53-16-8-10-30(53)34(41)56)52-36(58)28(17-24-11-13-26(54)14-12-24)49-37(59)32(22(2)3)51-35(57)27(48-31(55)20-44-5)9-7-15-46-40(42)43/h11-14,19,21-23,27-30,32-33,44,54H,6-10,15-18,20H2,1-5H3,(H2,41,56)(H,45,47)(H,48,55)(H,49,59)(H,50,60)(H,51,57)(H,52,58)(H4,42,43,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJJHCAFCXYZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H63N13O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
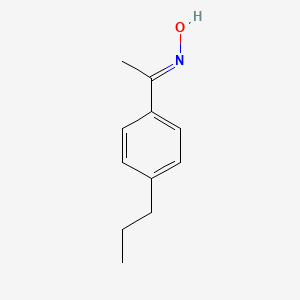


![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B12326629.png)
![tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12326644.png)
![Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy-](/img/structure/B12326657.png)
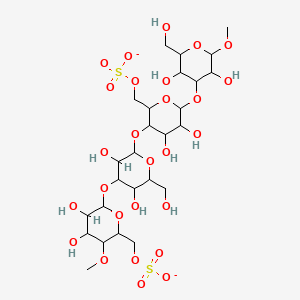
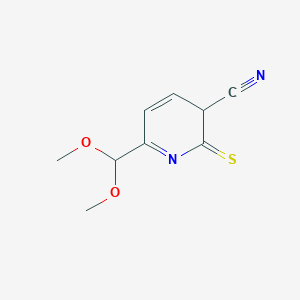
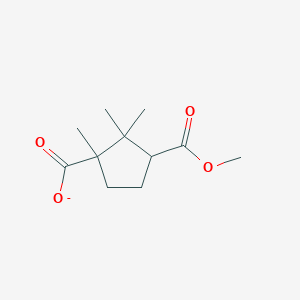

![1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro-(9CI)](/img/structure/B12326671.png)
![Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12326677.png)
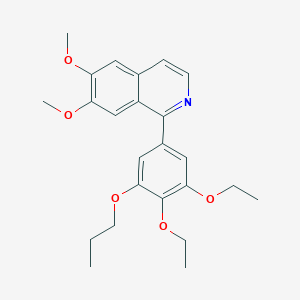
![4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12326688.png)
